1-Benzyl-1h-1,2,4-triazol-5-amine
Overview
Description
1-Benzyl-1h-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 174.090546336 g/mol and the complexity rating of the compound is 156. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1h-1,2,4-triazol-5-amine is Copper (I) ions (Cu+) . This compound acts as a ligand, forming a complex with Cu+ ions . The role of this complex is crucial in catalyzing certain chemical reactions .
Mode of Action
This compound, also known as a polytriazolylamine ligand, stabilizes Cu+ ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Cu+ ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the azide-acetylene cycloaddition . This reaction is part of the larger family of Huisgen 1,3-dipolar cycloadditions. The compound enhances the catalytic effect of Cu+ ions in this reaction, leading to more efficient cycloaddition .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a melting point of 132-143 °c . It is soluble in DMSO and DMF , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the enhanced catalytic effect of Cu+ ions in the azide-acetylene cycloaddition . This leads to more efficient cycloaddition reactions, which can be useful in a variety of chemical and biological applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound is stable at -20°C, but it is incompatible with heat and oxidizing agents . Furthermore, the presence of DMSO or DMF can enhance its solubility . More research is needed to fully understand how other environmental factors might influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Benzyl-1h-1,2,4-triazol-5-amine acts as a biochemical tool for the tagging of proteins and enzymes . It has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand. It stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Properties
IUPAC Name |
2-benzyl-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKTZCRTGOLRRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103262-22-2 | |
Record name | 1-benzyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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